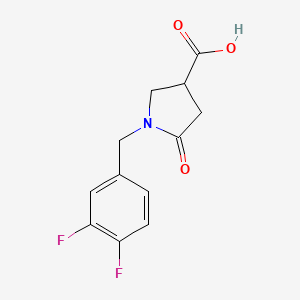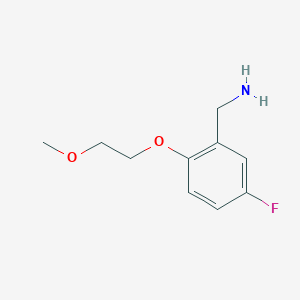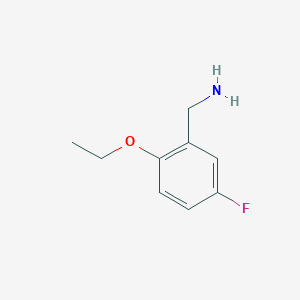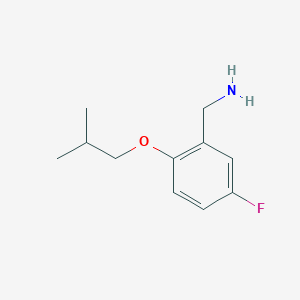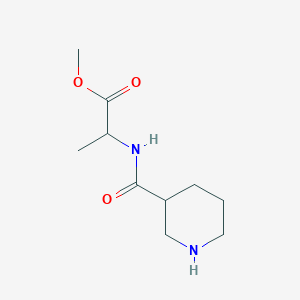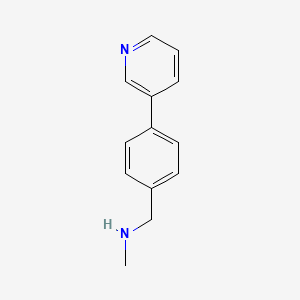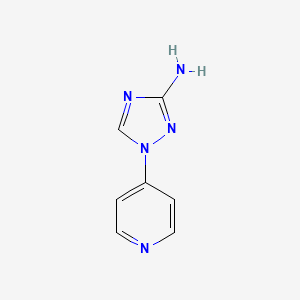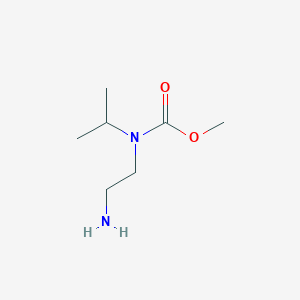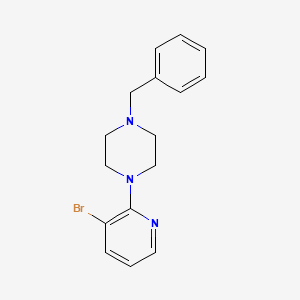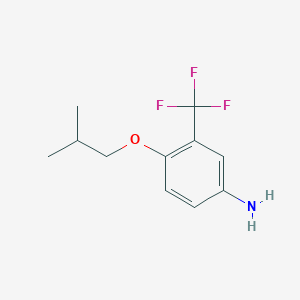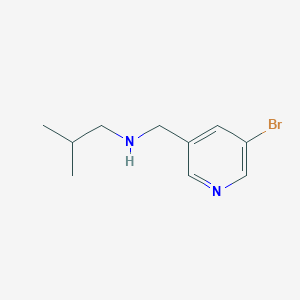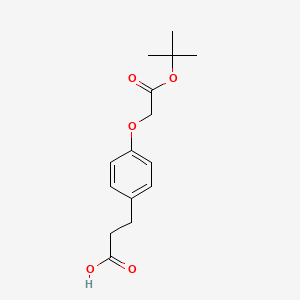
3-(4-叔丁氧羰基甲氧基苯基)丙酸
描述
3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid is an organic compound that features a propionic acid moiety attached to a phenyl ring, which is further substituted with a tert-butoxycarbonylmethoxy group
科学研究应用
3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Protection: The hydroxyl group of 4-hydroxybenzaldehyde is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form 4-tert-butoxycarbonylmethoxybenzaldehyde.
Aldol Condensation: The protected aldehyde undergoes an aldol condensation with malonic acid in the presence of a base like sodium ethoxide to form the corresponding β-hydroxy acid.
Decarboxylation: The β-hydroxy acid is then subjected to decarboxylation under acidic conditions to yield 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for protection and condensation steps, and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The phenyl ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxycarbonylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: 4-tert-Butoxycarbonylmethoxybenzoic acid.
Reduction: 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is cleaved in vivo to release the active drug. The molecular targets and pathways involved would depend on the specific active drug released.
相似化合物的比较
4-tert-Butoxycarbonylmethoxybenzoic acid: Similar structure but with a benzoic acid moiety instead of a propionic acid moiety.
3-(4-Methoxyphenyl)-propionic acid: Lacks the tert-butoxycarbonyl group, making it less sterically hindered.
3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propanol: The reduced form of the compound, with an alcohol group instead of a carboxylic acid group.
Uniqueness: 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid is unique due to the presence of the tert-butoxycarbonylmethoxy group, which provides steric protection and can be selectively removed under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development.
属性
IUPAC Name |
3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-14(18)10-19-12-7-4-11(5-8-12)6-9-13(16)17/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPECNGLYBIFTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
